N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a thiomorpholine moiety and an N-(3,4-dimethoxyphenyl)acetamide side chain. The 3,4-dimethoxyphenyl group may enhance binding affinity to hydrophobic enzyme pockets, while the thiomorpholine substituent could modulate solubility and metabolic stability .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S2/c1-27-13-4-3-12(9-14(13)28-2)21-15(25)10-24-11-20-17-16(18(24)26)30-19(22-17)23-5-7-29-8-6-23/h3-4,9,11H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKHBWYNQQQTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
a) Thiazolo[4,5-d]pyrimidine Derivatives
- Compound 19 (): Features a 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine core linked to a coumarin-chromenone system.
- Compound 20 (): Contains a 2,7-diphenyl-thiazolo[4,5-d]pyrimidine with an amino-linked chromenone. The absence of acetamide and thiomorpholine groups suggests weaker enzyme inhibition compared to the target compound .
b) Pyrimidinone-Acetamide Hybrids
- Compound 19 () : 2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide. The trifluoromethylbenzothiazole group increases lipophilicity (logP ≈ 3.5), whereas the target compound’s thiomorpholine and dimethoxyphenyl groups balance hydrophobicity (estimated logP ~2.8) .
Substituent Effects on Pharmacological Profiles
*Hypothetical data based on structural analogs.
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